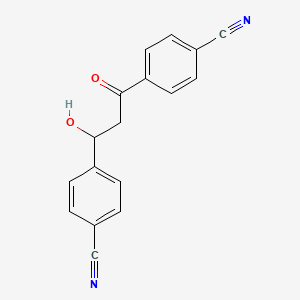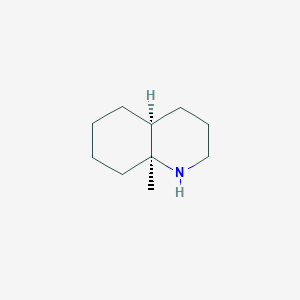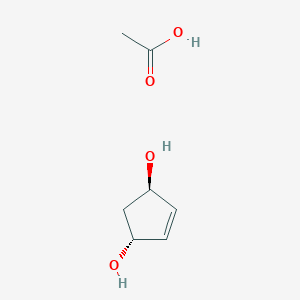
acetic acid;(1R,3R)-cyclopent-4-ene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;(1R,3R)-cyclopent-4-ene-1,3-diol is a compound that combines the properties of acetic acid and a cyclopentene diol. Acetic acid, also known as ethanoic acid, is a weak organic acid with the chemical formula CH₃COOH. It is widely used in various industrial and chemical processes. The cyclopent-4-ene-1,3-diol moiety introduces a cyclic structure with two hydroxyl groups, which can significantly influence the compound’s reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1R,3R)-cyclopent-4-ene-1,3-diol can be achieved through several synthetic routes. One common method involves the catalytic hydrogenation of cyclopentadiene to form cyclopentene, followed by dihydroxylation using osmium tetroxide (OsO₄) to introduce the hydroxyl groups at the 1 and 3 positions. The final step involves the esterification of the resulting diol with acetic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic processes. The hydrogenation and dihydroxylation steps are carried out in continuous flow reactors to ensure high efficiency and yield. The esterification process is optimized to minimize by-products and maximize the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;(1R,3R)-cyclopent-4-ene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclopentane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: Cyclopent-4-ene-1,3-dione or cyclopent-4-ene-1,3-dicarboxylic acid.
Reduction: Cyclopentane-1,3-diol.
Substitution: Cyclopent-4-ene-1,3-dihalides or cyclopent-4-ene-1,3-dialkyl derivatives.
Aplicaciones Científicas De Investigación
Acetic acid;(1R,3R)-cyclopent-4-ene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid;(1R,3R)-cyclopent-4-ene-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopent-4-ene-1,3-diol: Lacks the acetic acid moiety, resulting in different reactivity and applications.
Acetic acid;cyclopentane-1,3-diol: The saturated cyclopentane ring alters the compound’s chemical properties.
Uniqueness
Acetic acid;(1R,3R)-cyclopent-4-ene-1,3-diol is unique due to the presence of both the acetic acid and cyclopentene diol moieties
Propiedades
Número CAS |
60410-15-3 |
|---|---|
Fórmula molecular |
C7H12O4 |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
acetic acid;(1R,3R)-cyclopent-4-ene-1,3-diol |
InChI |
InChI=1S/C5H8O2.C2H4O2/c6-4-1-2-5(7)3-4;1-2(3)4/h1-2,4-7H,3H2;1H3,(H,3,4)/t4-,5-;/m0./s1 |
Clave InChI |
RRQCMHBIMPBAIA-FHAQVOQBSA-N |
SMILES isomérico |
CC(=O)O.C1[C@H](C=C[C@@H]1O)O |
SMILES canónico |
CC(=O)O.C1C(C=CC1O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


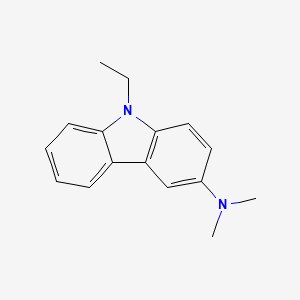
![2-Methoxy-3-[(1R)-3-oxo-1-phenylbutyl]-4H-1-benzopyran-4-one](/img/structure/B14615028.png)
![2-[(E)-tert-Butyldiazenyl]-4-methylpentan-2-yl methyl carbonate](/img/structure/B14615034.png)
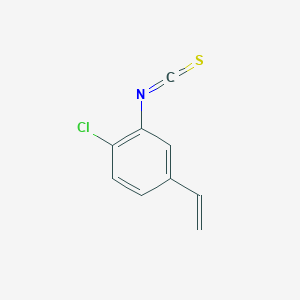
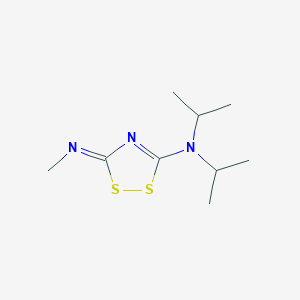
![2-[3-(Dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B14615061.png)
![1-Bromo-2-[chloro(fluoro)methoxy]-1,2,3,3-tetrafluorocyclopropane](/img/structure/B14615065.png)
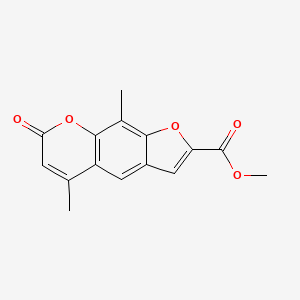
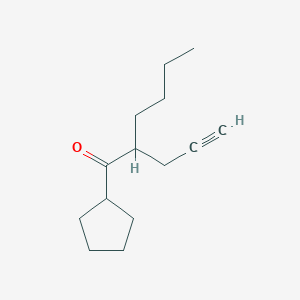
![Propane, 1,1',1''-[methylidynetris(thio)]tris-](/img/structure/B14615089.png)
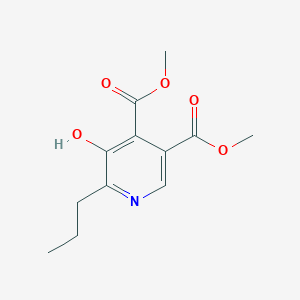
![Diethyl [chloro(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14615098.png)
